

Cyclopentyl Methyl Ether (CPME): A Comprehensive Technical Guide on Toxicity and Handling

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Compound of Interest

Compound Name: Cyclopentyl methyl ether

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Abstract

Cyclopentyl methyl ether (CPME), a hydrophobic ether solvent, is increasingly utilized as a greener and more sustainable alternative to traditional ether solvents like tetrahydrofuran (THF) and 2-methyltetrahydrofuran (2-MeTHF). Its favorable physical and chemical properties, including a high boiling point, low peroxide formation, and stability under acidic and basic conditions, make it an attractive option in organic synthesis and process chemistry.^{[1][2]} This technical guide provides an in-depth review of the toxicological profile of CPME and outlines best practices for its safe handling, storage, and disposal. The information presented is intended to equip researchers, scientists, and drug development professionals with the knowledge necessary to safely incorporate CPME into their laboratory and manufacturing processes. All toxicological studies referenced were conducted under OECD guidelines for the testing of chemicals and Good Laboratory Practice.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of a solvent is fundamental to its safe handling and use. Key properties of CPME are summarized in the table below.

Property	Value	Reference
CAS Number	5614-37-9	[3]
Molecular Formula	C6H12O	[3]
Molecular Weight	100.16 g/mol	[3]
Appearance	Colorless liquid	[3]
Boiling Point	106 °C	[3]
Melting Point	< -140 °C	[3]
Flash Point	-1 °C	[3]
Autoignition Temperature	180 °C	[4]
Density	0.86 g/mL at 20 °C	[4]
Water Solubility	1.1 g/100 g at 23 °C	[4]
Explosive Limits	1.1 - 9.9 vol%	[4]

Toxicological Profile

CPME exhibits a generally low acute and subchronic toxicity profile. However, it is classified as harmful if swallowed and can cause skin and eye irritation.[1]

Acute Toxicity

Acute toxicity studies have been conducted to evaluate the effects of single, high-dose exposures to CPME.

Endpoint	Species	Route	Value	Classification	Reference
LD50	Rat	Oral	1,000 - 2,000 mg/kg	Harmful if swallowed (H302)	[1]
LD50	Rat	Dermal	> 2,000 mg/kg	Not classified	[1]
LC50	Rat	Inhalation	> 21.5 mg/L	Not classified	[1]
Skin Irritation	Rabbit	Dermal	Primary Irritation Index: 3.7	Causes skin irritation (H315)	[1]
Eye Irritation	Rabbit	Ocular	-	Causes serious eye irritation (H319)	[1]
Skin Sensitization	Mouse	Dermal	Negative	Not a sensitizer	[1]

Subchronic and Reproductive Toxicity

Repeated dose and reproductive toxicity studies have been performed to assess the effects of longer-term exposure to CPME.

Study	Species	Route	NOAEL	Reference
28-Day Repeated Dose	Rat	Oral	150 mg/kg/day	[5]
Reproductive/Developmental	Rat	Oral	150 mg/kg/day	[5]

Based on a 28-day oral toxicity study, the Permitted Daily Exposure (PDE) for CPME has been calculated to be 1.5 mg/day.[\[1\]](#)

Mutagenicity

CPME has been found to be non-mutagenic in a battery of standard assays designed to detect gene mutations and chromosomal aberrations.

Test	Guideline	Result	Reference
Bacterial Reverse Mutation (Ames) Test	OECD 471	Negative	[6]
In Vitro Mammalian Chromosome Aberration Test	-	Negative	[6]
In Vivo Mammalian Erythrocyte Micronucleus Test	-	Negative	[6]

Carcinogenicity

Long-term carcinogenicity studies for CPME have not been reported in the reviewed literature. However, the negative results from a comprehensive battery of mutagenicity tests suggest a low carcinogenic potential.[\[6\]](#)

Ecotoxicity

CPME is classified as harmful to aquatic life.

Endpoint	Species	Value	Reference
LC50 (96h)	Rainbow Trout (Oncorhynchus mykiss)	> 220 mg/L	[7]
EC50 (48h)	Water Flea (Daphnia magna)	35 mg/L	[7]

Experimental Protocols

The toxicological evaluation of CPME has been conducted following standardized OECD guidelines. Below are summaries of the methodologies for key acute toxicity studies.

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

This method is a stepwise procedure using a limited number of animals to classify a substance's oral toxicity.

- **Animal Model:** Typically, rats of a single sex (usually females) are used.
- **Dosing:** A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The substance is administered orally via gavage to a group of three animals.
- **Observation:** Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
- **Procedure:** Depending on the outcome (number of mortalities), the test is either stopped, or another group of three animals is dosed at a higher or lower fixed dose level.
- **Endpoint:** The procedure allows for the classification of the substance into a specific toxicity class based on the observed mortality at different dose levels.

Acute Dermal Toxicity (OECD Guideline 402)

This guideline outlines a procedure for assessing the toxicity of a substance applied to the skin.

- **Animal Model:** Rats or rabbits are typically used.
- **Preparation:** The fur is clipped from the dorsal area of the trunk of the test animals approximately 24 hours before the test.
- **Application:** The test substance is applied uniformly over an area of at least 10% of the body surface. The area is then covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.
- **Observation:** Animals are observed for signs of toxicity and mortality for at least 14 days. Body weight is recorded weekly.

- Necropsy: All animals are subjected to a gross necropsy at the end of the study.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.

- Animal Model: The albino rabbit is the preferred species.
- Application: A single dose of the test substance is applied to a small area of clipped skin. An adjacent area of untreated skin serves as a control.
- Exposure: The exposure duration is typically 4 hours.
- Observation: The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. Observations may continue for up to 14 days to assess the reversibility of the effects.
- Scoring: The severity of skin reactions is scored, and a Primary Irritation Index is calculated.

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This guideline is used to assess the potential of a substance to cause eye irritation or damage.

- Animal Model: Albino rabbits are typically used.
- Application: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.
- Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.
- Scoring: Ocular lesions are scored to quantify the degree of irritation. The reversibility of any observed effects is also assessed.

Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)

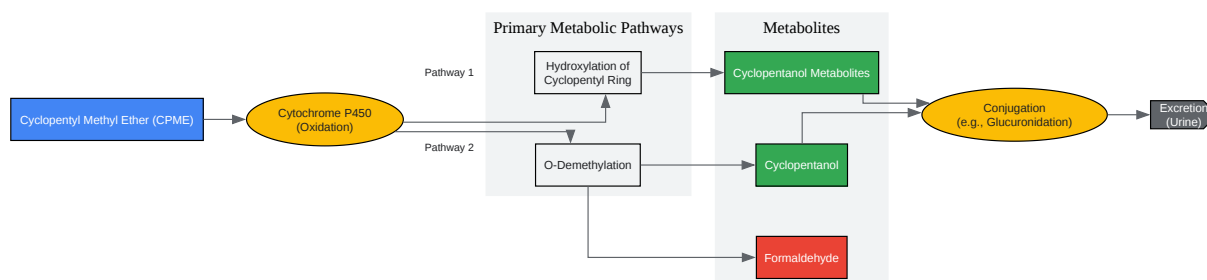
This in vitro assay is used to detect gene mutations.

- **Test System:** Strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for a specific amino acid (e.g., histidine or tryptophan) are used.
- **Procedure:** The bacterial strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix from rat liver).
- **Methods:** Two methods are commonly used: the plate incorporation method and the pre-incubation method.
- **Endpoint:** The number of revertant colonies (bacteria that have mutated back to a prototrophic state and can grow on an amino acid-deficient medium) is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.[8]

Visualized Pathways and Workflows

Proposed Metabolic Pathway of Cyclopentyl Methyl Ether

While a definitive metabolic pathway for CPME in mammals has not been fully elucidated in the reviewed literature, a suggested degradation pathway under radical-addition conditions has been proposed.[9] This, along with the known metabolism of other ethers, allows for the construction of a proposed metabolic pathway. The primary routes of ether metabolism in mammals are typically initiated by cytochrome P450-mediated oxidation. For CPME, this would likely involve hydroxylation of the cyclopentyl ring or O-demethylation.

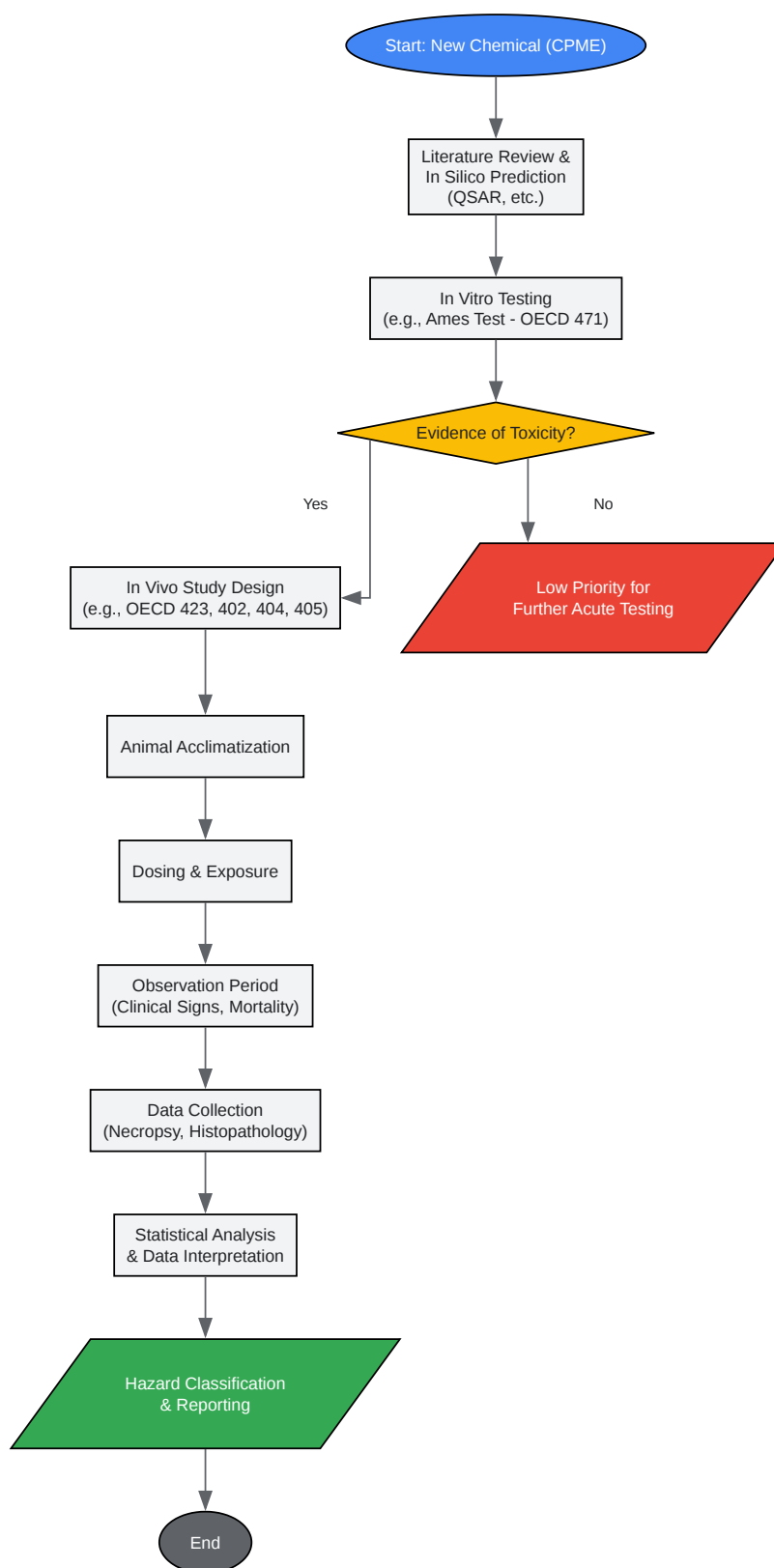


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Caption: Proposed metabolic pathway of **Cyclopentyl Methyl Ether (CPME)** in mammals.

Experimental Workflow for Acute Toxicity Testing

The process of evaluating the acute toxicity of a chemical like CPME follows a structured workflow, beginning with in silico and in vitro methods to minimize animal testing, in line with the 3Rs principle (Replacement, Reduction, Refinement).

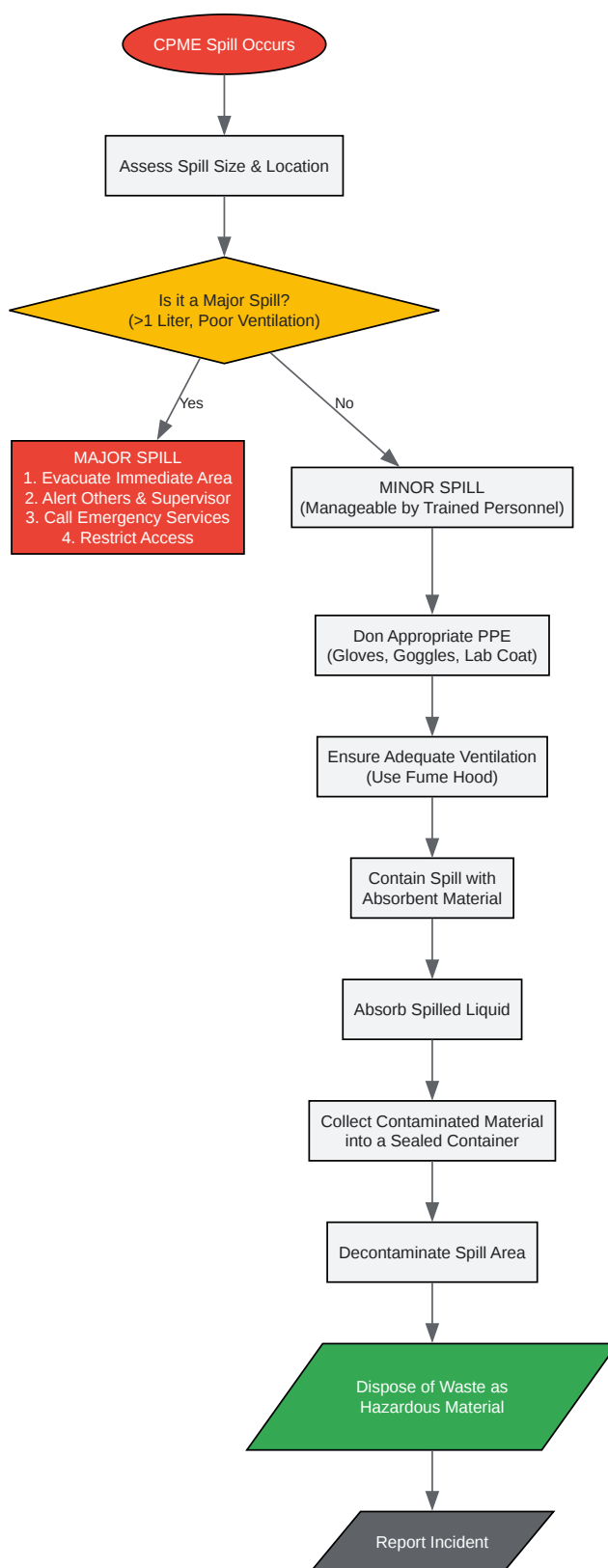


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Caption: General experimental workflow for acute toxicity assessment of a chemical.

Decision Tree for Handling a CPME Spill

A clear and logical decision-making process is crucial for responding to a chemical spill safely and effectively.



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Caption: Decision tree for responding to a **Cyclopentyl Methyl Ether (CPME)** spill.

Handling and Safety

Personal Protective Equipment (PPE)

When handling CPME, appropriate personal protective equipment should be worn to minimize exposure.

- **Eye/Face Protection:** Chemical safety goggles or a face shield are required.[\[10\]](#)
- **Skin Protection:** Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. For larger quantities or potential for splashing, flame-retardant and impervious clothing is recommended.[\[7\]](#)[\[10\]](#)
- **Respiratory Protection:** Use in a well-ventilated area, such as a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate organic vapor cartridge should be used.[\[10\]](#)

Safe Handling and Storage

- **Ventilation:** Handle CPME in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations low.[\[11\]](#)
- **Ignition Sources:** CPME is highly flammable. Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment. Take precautionary measures against static discharge.[\[3\]](#)[\[11\]](#)
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials such as strong oxidizing agents.[\[7\]](#)
- **Peroxide Formation:** Although CPME has a low tendency to form explosive peroxides, it is good practice to date containers upon opening and periodically test for the presence of peroxides, especially if the solvent has been stored for an extended period or exposed to air.[\[9\]](#)

Emergency Procedures

- **Spill Response:**

- Minor Spills: For small spills, ensure adequate ventilation and wear appropriate PPE. Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or spill pillows). Collect the absorbed material into a sealed container for disposal as hazardous waste. Decontaminate the spill area with soap and water.
- Major Spills: For large spills, evacuate the area immediately and alert others. Contact your institution's emergency response team. Restrict access to the spill area.
- First Aid:
 - Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
 - Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.
 - Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
 - Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Conclusion

Cyclopentyl methyl ether is a versatile and greener solvent with a well-characterized toxicological profile. It exhibits low acute and subchronic toxicity, is not mutagenic, but is classified as harmful if swallowed and is an irritant to the skin and eyes.^[1] By understanding its properties and adhering to the handling, storage, and emergency procedures outlined in this guide, researchers and drug development professionals can safely and effectively utilize CPME in their work, contributing to a safer and more sustainable chemical industry.

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